Difluorodiphenylsilane (CAS 312-40-3): A Comprehensive Technical Guide for Advanced Synthesis
Difluorodiphenylsilane (CAS 312-40-3): A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Beyond the Dichloro-Analog, A Paradigm of Enhanced Reactivity and Stability
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical determinant of synthetic efficiency, yield, and reproducibility. Difluorodiphenylsilane (CAS 312-40-3) emerges as a pivotal organosilicon compound, offering significant advantages over its more common chlorinated analog, diphenyldichlorosilane.[1][2] Its defining characteristic is a unique combination of heightened reactivity towards nucleophiles and a notable insensitivity to moisture, a feature that streamlines handling and broadens its applicability in complex synthetic routes.[1][3][4] This guide provides an in-depth exploration of the core properties, synthesis, and applications of Difluorodiphenylsilane, with a focus on leveraging its unique attributes in advanced chemical synthesis and drug discovery.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization. Difluorodiphenylsilane is a colorless to light yellow liquid with a distinct acrid odor.[4][5] Its key physical and chemical characteristics are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 312-40-3 | [3][4][6] |
| Molecular Formula | C₁₂H₁₀F₂Si | [4][6][7] |
| Molecular Weight | 220.29 g/mol | [5][6][8] |
| Boiling Point | 246–247 °C (at 760 mmHg)156-159 °C (at 50 mmHg)66–70 °C (at 0.5 mmHg) | [3][4] |
| Density | 1.145 - 1.155 g/cm³ | [3][4] |
| Refractive Index | 1.522 | [3][4] |
| Flash Point | 87 °C | [3][4] |
| Solubility | Soluble in ether. Reacts with water. | [3][4][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Difluorodiphenylsilane. Key spectral data are available from various sources.
-
Nuclear Magnetic Resonance (NMR): ¹³C and ²⁹Si NMR spectra are available and provide characteristic shifts for the phenyl carbons and the silicon atom, respectively.[6]
-
Mass Spectrometry (MS): GC-MS data reveal a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]
-
Infrared (IR) Spectroscopy: FTIR spectra show characteristic peaks for Si-F and Si-Phenyl bonds.[6]
Part 2: Synthesis and Handling
The preparation of Difluorodiphenylsilane is readily achievable through several established methods, primarily involving fluorine-for-chlorine exchange reactions.
Synthetic Pathways
The most common and commercially viable route to Difluorodiphenylsilane is the fluorination of diphenyldichlorosilane.[3][4] This transformation can be accomplished using various fluorinating agents. The choice of reagent is often dictated by factors such as cost, safety, and reaction conditions.
Common Fluorinating Agents:
-
Hydrogen Fluoride (HF)
-
Zinc Fluoride (ZnF₂)
-
Sodium Tetrafluoroborate (NaBF₄)
-
Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)
Additionally, the conversion of diethoxydiphenylsilane using 48% aqueous HF is also a viable method.[3][4] The use of ultrasound has been reported to enhance the rate of chlorine-fluorine exchange.[3][4]
Experimental Protocol: Synthesis from Diphenyldichlorosilane
This protocol describes a general procedure for the synthesis of Difluorodiphenylsilane from diphenyldichlorosilane.
Objective: To synthesize Difluorodiphenylsilane via a fluorine-exchange reaction.
Materials:
-
Diphenyldichlorosilane (CAS 80-10-4)
-
Anhydrous Zinc Fluoride (ZnF₂)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
-
Stirring and heating apparatus
Methodology:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the flask with a suspension of anhydrous Zinc Fluoride in anhydrous toluene.
-
Addition of Precursor: Slowly add a solution of diphenyldichlorosilane in anhydrous toluene to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the product.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the zinc chloride byproduct and any unreacted zinc fluoride.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure Difluorodiphenylsilane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of both the starting material (diphenyldichlorosilane) and the product, which are moisture-sensitive.[5]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the formation of siloxanes through competing hydrolysis reactions.[9]
-
Vacuum Distillation: Difluorodiphenylsilane has a high boiling point at atmospheric pressure.[3][4] Purification by vacuum distillation allows for distillation at a lower temperature, preventing thermal decomposition.
Safety and Handling
Difluorodiphenylsilane is classified as a corrosive and irritant substance.[6] It causes skin irritation and serious eye damage.[6] A critical hazard is its reaction with water and moisture, which liberates hydrogen fluoride (HF).[5] HF is highly corrosive and toxic.
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
Handling Precautions:
-
Handle in a well-ventilated place, preferably a fume hood.[10]
-
Wear suitable protective clothing, gloves (Neoprene or nitrile rubber), and eye/face protection (chemical goggles and face shield).[10][11]
-
Store under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[3][4]
-
Use spark-proof tools and explosion-proof equipment.[10]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3][12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Difluorodiphenylsilane.
Part 3: Applications in Drug Development and Advanced Synthesis
The enhanced reactivity of the Si-F bond compared to the Si-Cl bond makes Difluorodiphenylsilane a superior reagent in several synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.[3][4]
The Hiyama Coupling Reaction: A Key Application
Difluorodiphenylsilane is a highly effective source of the phenyl group in the Hiyama coupling reaction.[1][3][4] This palladium-catalyzed reaction forms carbon-carbon bonds between organosilanes and organic halides, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.[1]
Advantages over Dichlorodiphenylsilane:
-
Higher Reactivity: Fluorosilanes are generally more reactive towards organometallic reagents than the corresponding chlorosilanes.[3][4] This translates to higher yields and more efficient reactions in Hiyama couplings.[1]
-
Moisture Insensitivity: Unlike its dichloro counterpart, which reacts vigorously with water, Difluorodiphenylsilane's relative stability to moisture simplifies handling and reaction setup, eliminating the need for strictly anhydrous conditions.[1]
-
Stability to Electrophilic Aromatic Substitution: It is more stable towards electrophilic aromatic substitution than diphenyldichlorosilane.[3][4]
Hiyama Coupling Mechanism Overview
Caption: Simplified mechanism of the Hiyama cross-coupling reaction.
Role in Drug Design and Discovery
The incorporation of fluorine atoms or fluorine-containing moieties into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[13] While Difluorodiphenylsilane itself is primarily a reagent, its utility in constructing complex molecular scaffolds through reactions like the Hiyama coupling makes it an important tool in the synthesis of new chemical entities (NCEs). The ability to efficiently forge C-C bonds allows for the assembly of biaryl structures, which are common motifs in many pharmaceuticals. By providing a robust and efficient method for creating these structures, Difluorodiphenylsilane indirectly contributes to the exploration of chemical space in drug discovery programs.[14]
Conclusion
Difluorodiphenylsilane stands out as a versatile and highly effective reagent in modern organic synthesis. Its favorable combination of high reactivity and moisture insensitivity makes it a superior alternative to diphenyldichlorosilane, particularly in demanding applications such as the Hiyama cross-coupling reaction. For scientists engaged in drug development and the synthesis of complex organic molecules, a comprehensive understanding of the properties, handling, and applications of Difluorodiphenylsilane is essential for leveraging its full potential to innovate and accelerate discovery.
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